molecular formula C17H11Cl3N2O4 B3483311 N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B3483311
M. Wt: 413.6 g/mol
InChI Key: MJLAYMFPCDTOKV-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dioxoisoindole moiety and a trichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Formation of the dioxoisoindole moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Attachment of the trichlorophenoxy group: This step involves the reaction of the dioxoisoindole intermediate with 2,4,5-trichlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the 2,4,5-trichlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O4/c1-22-16(24)9-3-2-8(4-10(9)17(22)25)21-15(23)7-26-14-6-12(19)11(18)5-13(14)20/h2-6H,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAYMFPCDTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
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N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide

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